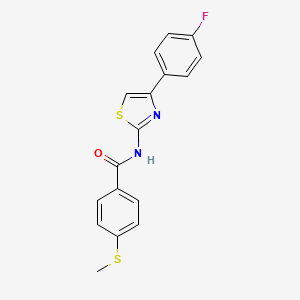

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2OS2/c1-22-14-8-4-12(5-9-14)16(21)20-17-19-15(10-23-17)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLOAAOADKQAEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylthio)benzamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and methylthio groups. A common synthetic route might include:

Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the thiazole intermediate.

Attachment of Methylthio Group: This can be done via a thiolation reaction using a methylthiolating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The thiazole ring or the fluorophenyl group can be reduced under specific conditions.

Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiazole or fluorophenyl derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development due to its structural features.

Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylthio)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl and thiazole groups suggests potential interactions with hydrophobic pockets in proteins, while the methylthio group could participate in redox reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Electron-Withdrawing Groups : The 4-fluorophenyl group (Target, Compound 13) improves target binding via hydrophobic and electrostatic interactions, as seen in JNK3 inhibitors (IC50 ~10 nM) . Bromine in Compound 50 may enhance binding through halogen bonding .

- Linker Modifications : Acrylamide in Compound 13 enables covalent inhibition, while methylthio in the Target Compound may optimize passive diffusion .

- Solubility : Piperidine (2D216) and piperazine (Compound 15) substituents improve aqueous solubility compared to methylthio .

Physicochemical Properties

The table below compares melting points (mp), molecular weights (MW), and spectral

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylthio)benzamide is a compound featuring a thiazole ring, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data tables and research findings.

1. Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylthio)benzamide

- Molecular Formula : C17H13FN2OS

- Molecular Weight : 314.36 g/mol

2. Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains and fungi to assess its effectiveness.

Table 1: Antimicrobial Activity of Thiazole Derivatives

The results indicate that while the compound's antibacterial activity is moderate compared to reference drugs like chloramphenicol, it shows promising antifungal activity, particularly against Candida albicans and Aspergillus niger.

3. Anticancer Activity

Recent research has highlighted the potential of thiazole derivatives in cancer treatment. The compound has been evaluated for its effects on various cancer cell lines.

Table 2: Anticancer Activity of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylthio)benzamide

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.30 | Induction of apoptosis and cell cycle arrest |

| MCF7 | TBD | TBD |

The compound demonstrated a significant inhibitory effect on HepG2 cells, with an IC50 value indicating strong antiproliferative activity. Further studies are needed to elucidate its mechanism of action fully.

4. Enzyme Inhibition

Thiazole derivatives have also been investigated for their ability to inhibit specific enzymes, particularly histone deacetylases (HDACs), which play a critical role in cancer progression.

Table 3: HDAC Inhibition by Thiazole Derivatives

| Compound | HDAC Target | IC50 (nM) |

|---|---|---|

| N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylthio)benzamide | HDAC3 | TBD |

Inhibitory studies suggest that this compound may selectively inhibit HDAC3, contributing to its anticancer properties.

5. Case Studies and Research Findings

Several studies have highlighted the potential applications of thiazole derivatives in drug development:

- Karale et al. synthesized multiple thiazole derivatives and evaluated their antibacterial activity against strains like E. coli and S. aureus. Their findings indicated that modifications in the thiazole structure could enhance biological activity significantly .

- Feng et al. reported on the anticancer potential of benzamide derivatives, including those with thiazole moieties, demonstrating their ability to induce apoptosis in solid tumor cells .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylthio)benzamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Cyclocondensation of α-halo ketones with thiourea derivatives under reflux conditions (e.g., ethanol or DMF). For example, 2-amino-4-(4-fluorophenyl)thiazole intermediates are synthesized via Hantzsch thiazole synthesis .

- Benzamide coupling : The thiazole amine is acylated with 4-(methylthio)benzoyl chloride using coupling agents like HATU or DIPEA in dichloromethane (DCM) under inert conditions .

- Purification : Crude products are purified via column chromatography or preparative HPLC, with yields optimized by controlling reaction temperature and stoichiometry .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy :

- ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 7.20–7.77 ppm for fluorophenyl groups) .

- ¹³C NMR identifies carbonyl signals (C=O at ~165–170 ppm) and thiazole carbons .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-S stretch) validate functional groups .

- Mass spectrometry (ESI-MS or HRMS) : Determines molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced: How do structural modifications (e.g., methylthio vs. methoxy) influence its biological activity?

Answer:

- Methylthio group : Enhances lipophilicity, improving membrane permeability and metabolic stability compared to methoxy groups. This is critical for compounds targeting intracellular enzymes (e.g., kinase inhibitors) .

- Fluorophenyl substitution : The electron-withdrawing fluorine atom increases electrophilicity, enhancing binding to targets like JNK3 or cytokine-inducing proteins .

- Thiazole core : Acts as a bioisostere for pyridine or imidazole, modulating solubility and hydrogen-bonding interactions .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

Answer:

- Assay standardization : Discrepancies may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) or inflammatory markers (e.g., TNF-α vs. IL-6). Standardize protocols using CLSI guidelines .

- Target selectivity profiling : Use kinase profiling panels or proteomic studies to identify off-target interactions. For example, fluorophenyl-thiazole derivatives may inhibit JNK3 (IC₅₀ < 100 nM) but also bind unrelated kinases .

- Structural analogs : Compare activity trends across analogs (e.g., 2D291 vs. 2E151 in cytokine induction) to isolate substituent-specific effects .

Advanced: What computational strategies support SAR studies for this compound?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes with targets (e.g., JNK3 or histone deacetylases). Docking scores correlate with experimental IC₅₀ values .

- QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors. For example, trifluoromethyl groups improve metabolic stability in QSAR predictions .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize analogs with low RMSD values .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Answer:

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

- Anti-inflammatory : LPS-induced cytokine (IL-6, TNF-α) suppression in RAW 264.7 macrophages .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to determine IC₅₀ values .

Advanced: How can researchers optimize experimental design for reproducibility?

Answer:

- Reaction monitoring : Use TLC or HPLC to track intermediate formation (e.g., nitro reduction to amine in ) .

- Control experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and solvent controls to exclude artifacts .

- Data validation : Triplicate runs with statistical analysis (e.g., ANOVA for IC₅₀ comparisons) .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

- Matrix effects : Co-eluting biomolecules in plasma or tissue homogenates require SPE or protein precipitation for cleanup .

- Sensitivity : Use UPLC-QTOF-MS for trace detection (LOQ < 10 ng/mL), leveraging high-resolution fragmentation .

- Stability : Assess photodegradation (e.g., methylthio oxidation) under storage conditions (-80°C vs. room temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.